molecular formula C20H20ClNO3S B11108299 [2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

[2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

Cat. No.: B11108299
M. Wt: 389.9 g/mol
InChI Key: VYSJWSFTSQIUKX-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a benzoate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the benzoate group through esterification or amidation reactions. Common reagents used in these reactions include methoxy and methyl substituents, chlorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to specific active sites, modulating enzyme activity, or altering gene expression. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE: shares structural similarities with other naphthalene derivatives and benzoate esters.

    Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthoic acid have similar core structures but differ in functional groups and reactivity.

    Benzoate esters: Methyl benzoate and ethyl benzoate are simpler esters with comparable ester functionalities but lack the complex naphthalene moiety.

Uniqueness

The uniqueness of [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE lies in its combination of a tetrahydronaphthalene core with a chlorinated and sulfur-containing benzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate

InChI

InChI=1S/C20H20ClNO3S/c1-12-14-5-4-6-18(15(14)8-10-19(12)24-2)22-25-20(23)16-11-13(26-3)7-9-17(16)21/h7-11H,4-6H2,1-3H3/b22-18-

InChI Key

VYSJWSFTSQIUKX-PYCFMQQDSA-N

Isomeric SMILES

CC1=C(C=CC\2=C1CCC/C2=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)OC

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.